molecular formula C13H13NO2S B3142223 1,3-Benzodioxole-5-methanamine, N-(2-thienylmethyl)- CAS No. 500221-75-0

1,3-Benzodioxole-5-methanamine, N-(2-thienylmethyl)-

Cat. No.: B3142223
CAS No.: 500221-75-0
M. Wt: 247.31 g/mol
InChI Key: WPDMUKBETPHTMF-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-methanamine, N-(2-thienylmethyl)- is an organic compound that features a benzodioxole ring fused with a methanamine group and a thienylmethyl substituent

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-methanamine, N-(2-thienylmethyl)- typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Methanamine Group: The methanamine group is introduced via reductive amination, where the benzodioxole aldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Attachment of the Thienylmethyl Group: The final step involves the alkylation of the methanamine derivative with a thienylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-methanamine, N-(2-thienylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group or the thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the methanamine group.

    Substitution: Substituted derivatives at the methanamine or thienylmethyl positions.

Scientific Research Applications

1,3-Benzodioxole-5-methanamine, N-(2-thienylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-methylamine: Similar structure but lacks the thienylmethyl group.

    3,4-(Methylenedioxy)benzylamine: Contains a methylenedioxybenzyl group instead of the thienylmethyl group.

    1,4-Benzodioxan-6-amine: Features a benzodioxan ring instead of a benzodioxole ring.

Uniqueness

1,3-Benzodioxole-5-methanamine, N-(2-thienylmethyl)- is unique due to the presence of both the benzodioxole ring and the thienylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-11(17-5-1)8-14-7-10-3-4-12-13(6-10)16-9-15-12/h1-6,14H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDMUKBETPHTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228699
Record name N-(2-Thienylmethyl)-1,3-benzodioxole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500221-75-0
Record name N-(2-Thienylmethyl)-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500221-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Thienylmethyl)-1,3-benzodioxole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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